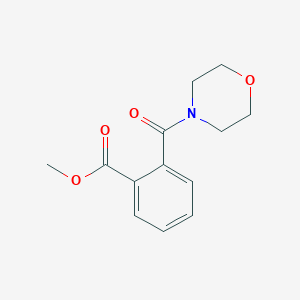
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Vue d'ensemble
Description
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a synthetic molecule with the CAS Number: 1956331-83-1 . It has a molecular weight of 253.65 and its IUPAC name is 3-(4-(trifluoromethoxy)phenyl)azetidine hydrochloride . The molecule is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is 1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a solid at room temperature . It has a molecular weight of 253.65 .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Azetidines, including compounds similar to 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, are used as intermediates in synthesizing therapeutic and medicinally significant molecules. Research has focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives and evaluating their in-vitro antioxidant potential. Notably, compounds like 1-[(1E)-2-(3-fluorophenyl) ethylidene]-3-(4ethoxyphenyl) urea and 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide showed moderate to significant antioxidant effects (Nagavolu et al., 2017).
Antibacterial Potential
Azetidine derivatives have been synthesized and tested for their antibacterial activities. For instance, some monocyclic β-lactams containing azetidinones were screened for their antibacterial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents (Parvez et al., 2010).
Building Blocks for Other Compounds
Compounds like 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as building blocks for the preparation of various derivatives, including aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. This demonstrates the versatility of azetidine derivatives in synthesizing a range of chemically and medicinally significant molecules (Dao Thi et al., 2018).
Antitubercular Activities
Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. Some compounds exhibited antitubercular activity with minimum inhibitory concentration values equivalent to standard drugs, indicating their potential in treating tuberculosis (Ilango & Arunkumar, 2011).
Potential Antimicrobial Agents
Substituted phenyl azetidines have been synthesized and evaluated for their antimicrobial activity. The study showcases the potential of azetidine derivatives in developing new antimicrobial agents, which could be significant in the medical field (Doraswamy & Ramana, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIIDIAWDXKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride | |
CAS RN |
1956331-83-1 | |
| Record name | Azetidine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956331-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3049068.png)







![L-Glutamic acid, N-[(2-propen-1-yloxy)carbonyl]-, 5-(1,1-dimethylethyl) ester](/img/structure/B3049080.png)
![4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3049081.png)


![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B3049086.png)
